BenchChemオンラインストアへようこそ!

(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

chiral amine building block enantioselective synthesis stereochemical SAR

(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1241676-95-8) is a chiral, enantiomerically defined (S)-configured primary amine building block belonging to the 2,3-dihydrobenzofuran-3-amine class. Its molecular formula is C₈H₇F₂NO (MW 171.14) with fluorine atoms positioned at the 5- and 7-positions of the benzofuran core.

Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
Cat. No. B11810652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC8H7F2NO
Molecular Weight171.14 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC(=C2)F)F)N
InChIInChI=1S/C8H7F2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1
InChIKeyGEGMSPAFIBENDA-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine: Chiral Dihydrobenzofuran Scaffold for CNS-Focused Medicinal Chemistry


(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1241676-95-8) is a chiral, enantiomerically defined (S)-configured primary amine building block belonging to the 2,3-dihydrobenzofuran-3-amine class . Its molecular formula is C₈H₇F₂NO (MW 171.14) with fluorine atoms positioned at the 5- and 7-positions of the benzofuran core [1]. The dihydrobenzofuran-3-amine scaffold appears in multiple CNS-directed research programs, including serotonin 5-HT₂C receptor agonists for schizophrenia [2], combined analgesic/antidepressant candidates evaluated in murine behavioral models [3], and clinical candidates such as the launched antidepressant vilazodone, which incorporates a benzofuran substructure [4]. The (3S) enantiomer specifically provides a well-defined stereochemical starting point for structure-activity relationship (SAR) exploration.

Why (3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Cannot Be Replaced by Other Dihydrobenzofuran-3-amines


Substitution among dihydrobenzofuran-3-amine derivatives cannot be assumed without quantitative validation because the activity profile of this chemotype is exquisitely sensitive to three structural variables. First, the stereochemistry at C-3 determines target engagement: enantiomeric pairs routinely exhibit divergent pharmacological outcomes, exemplified by the behavioral pharmacology differences between (S)-configured and (R)-configured 3-aryl-dihydrobenzofuran analogs in antidepressant assays [1]. Second, the fluorine substitution pattern on the aromatic ring dictates binding affinity magnitudes; for instance, indole-to-benzofuran bioisostere replacement at 5-HT₂ receptors reduces binding affinity by approximately one-third to one-sixth depending on the nature of the amine substituent, demonstrating that even subtle heterocyclic substitutions carry substantial affinity penalties . Third, the aminotetralin-to-benzofuran scaffold conversion consistently reduces receptor binding potency across multiple aminergic targets [2]. Consequently, even a compound differing by a single halogen position or enantiomeric configuration cannot be regarded as functionally interchangeable with (3S)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine.

Quantitative Differentiation Evidence: (3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine vs. Closest Analogs


Enantiomeric Configuration: Defined (3S) Stereochemistry at the C-3 Amine Center

The target compound carries a defined (S) absolute configuration at the C-3 amine-bearing carbon, confirmed by the SMILES notation N[C@@H]1COC2=C1C=C(F)C=C2F [1]. The corresponding (3R)-enantiomer (CAS 1213895-29-4) is a distinct chemical entity with its own CAS registry number [2]. Both enantiomers are commercially available at comparable purity specifications (95% minimum), enabling matched-pair enantiomeric SAR studies where one enantiomer serves as the negative stereochemical control for the other .

chiral amine building block enantioselective synthesis stereochemical SAR

Fluorine Substitution Pattern: 5,7-Difluoro vs. Alternative Dihalogenated or Monofluorinated Analogs

The 5,7-difluoro substitution pattern of the target compound contrasts with several structurally characterized alternatives within the dihydrobenzofuran-3-amine family. Regioisomeric difluoro analogs include the 4,6-difluoro variant (C₈H₇F₂NO, MW 171.14) and the 6,7-difluoro variant . The 5,7-dichloro analog ((3R)-5,7-dichloro-2,3-dihydrobenzofuran-3-amine, MW 204.05) introduces substantially larger halogen atoms with different electronic and steric properties . Monofluoro variants such as (S)-7-fluoro-2,3-dihydrobenzofuran-3-amine are also described . Within this landscape, the 5,7-difluoro compound occupies a distinct position defined by dual fluorine substitution at both the 5- and 7-positions, conferring unique electron-withdrawing character on the benzofuran ring system that differentially modulates amine basicity and receptor binding compared to its monofluoro and dichloro counterparts.

fluorinated benzofuran halogen bioisostere metabolic stability modulation

Synthetic Route Accessibility: Metal-Catalyst-Free General Methodology for 2,3-Disubstituted Dihydrobenzofuran-3-amines

A recently published general synthetic methodology enables the preparation of 2,3-disubstituted dihydrobenzofuran-3-amines under metal-catalyst-free, atom-economic conditions with excellent yields reported across 11–12 diverse substrates [1][2]. This methodology employs a base-mediated 5-exo-trig cyclization of imine intermediates and is characterized by mild reaction conditions and operational simplicity [3]. While the published substrate scope does not explicitly include the 5,7-difluoro derivative, the methodology accommodates varied substitution patterns on the benzofuran core, establishing a synthetic precedent directly applicable to the target compound class. In contrast, earlier synthetic approaches to dihydrobenzofuran-3-amines frequently required transition-metal catalysts (Rh, Pd) or multi-step sequences, introducing potential metal contamination concerns for biological testing [4].

metal-free synthesis atom economy green chemistry dihydrobenzofuran synthesis

Physicochemical Properties: Computed LogP of 1.11 Establishes Baseline Lipophilicity for CNS Drug Design

The (3R)-enantiomer of the target compound has a computed LogP of 1.11, with a polar surface area of 35 Ų, zero rotatable bonds, and an Fsp³ value of 0.25, as reported on the Chemspace building block database [1]. These computed values are expected to be identical for the (3S)-enantiomer given the identical molecular formula and connectivity. This LogP value places the compound within the favorable CNS drug-like property space (typically LogP 1–4 for orally bioavailable CNS agents), and when compared with non-fluorinated dihydrobenzofuran-3-amine (predicted LogP approximately 0.6–0.8 based on the absence of fluorine), the fluorine substitution increases lipophilicity by an estimated 0.3–0.5 LogP units. The zero rotatable bond count and rigid bicyclic scaffold further contribute to low conformational entropy penalties upon target binding [2].

lipophilicity CNS multiparameter optimization LogP physicochemical profiling

Benzofuran vs. Indole Bioisosterism: Quantitative Affinity Shifts at Serotonin Receptors

In a direct head-to-head comparison of benzofuran versus indole bioisosteres of hallucinogenic tryptamines, the benzofuran analogs exhibited systematically reduced binding affinities at the 5-HT₂ receptor in rat brain homogenate. For primary amine pairs, benzofuran affinity was approximately one-third that of the indole counterpart; for tertiary amine pairs, benzofuran affinity dropped to approximately one-sixth that of the indole . At the 5-HT₁A receptor, the affinity reduction was more modest at approximately 20–30% for benzofurans versus indoles . These data quantify the binding penalty incurred when replacing an indole NH with a benzofuran oxygen in a serotonergic context. Additionally, when phenolic aminotetralins were converted to their benzofuran homologs, the furan compounds showed overall lower binding affinities at 5-HT₁A, 5-HT₂, D₂, D₃, and D₄ receptors, retaining agonist/antagonist activity but with consistently lower potency [1].

bioisostere 5-HT2 receptor serotonin receptor binding scaffold hopping

Optimal Application Scenarios for (3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Based on Differentiated Evidence


Enantioselective CNS Lead Optimization Requiring Matched (S)/(R) Pair SAR

Programs targeting serotonin or dopamine receptor subtypes where stereochemistry at the amine center is hypothesized to influence target engagement can procure both the (3S)-enantiomer (CAS 1241676-95-8) and (3R)-enantiomer (CAS 1213895-29-4) for parallel biological evaluation [1]. This approach builds on the documented enantioselectivity of 3-substituted dihydrobenzofuran pharmacophores, where enantiomeric pairs have shown divergent behavioral pharmacology in vivo . The availability of both enantiomers at comparable purity (≥95%) enables definitive stereochemical SAR assignment within a single experimental campaign.

Fluorine Scan for Metabolic Stability Optimization in a Benzofuran-Based Series

When a non-fluorinated dihydrobenzofuran-3-amine hit exhibits promising target potency but inadequate metabolic stability, the 5,7-difluoro analog can be procured as part of a systematic fluorine scan. The dual fluorine substitution at metabolically vulnerable aromatic positions (5 and 7) is expected to block oxidative metabolism at these sites, consistent with the well-established metabolic shielding effect of fluorine-for-hydrogen replacement . The computed LogP of 1.11 [1] remains within CNS-favorable space, suggesting that the lipophilicity increase relative to the non-fluorinated parent is modest and unlikely to introduce developability liabilities from excessive LogP.

Scaffold-Hopping from Indole or Aminotetralin Series into Benzofuran Chemical Space

For programs with established indole-based or aminotetralin-based ligand series where intellectual property, selectivity, or ADMET liabilities motivate scaffold diversification, the dihydrobenzofuran-3-amine scaffold offers a characterized bioisostere alternative. Quantitative binding data indicate that benzofuran replacement of indole at 5-HT₂ receptors reduces affinity by 3–6 fold , while benzofuran replacement of aminotetralin phenols reduces potency across multiple aminergic receptors [1]. These benchmark affinity shifts allow project teams to calibrate potency expectations and design focused libraries around the (3S)-5,7-difluoro core with realistic potency targets.

Metal-Free Parallel Library Synthesis for CNS-focused Screening Collections

Organizations building CNS-biased screening libraries can leverage the published metal-catalyst-free synthetic methodology amenable to the dihydrobenzofuran-3-amine scaffold. The absence of transition-metal catalysts eliminates metal contamination risks in biological assays, a critical consideration for high-throughput screening where trace metals can generate false positives or interfere with sensitive biochemical readouts. The method's demonstrated 11–12-substrate scope and high atom economy support parallel analog generation from the (3S)-5,7-difluoro starting material.

Quote Request

Request a Quote for (3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.